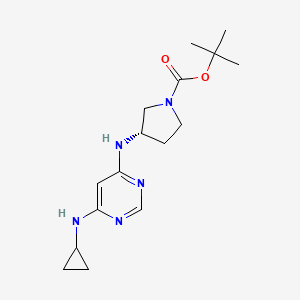![molecular formula C16H16N4O5S3 B2704548 methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034381-95-6](/img/structure/B2704548.png)
methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that stands out due to its intricate structure, which involves a fusion of a thiophene ring with other heterocyclic systems. This compound's unique arrangement of functional groups imparts distinctive chemical and physical properties, making it relevant in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate involves multi-step processes, often beginning with the formation of the thiophene ring followed by the introduction of other substituents. Typical steps include:
Formation of the Thiophene Ring: : The synthesis usually starts with the construction of the thiophene ring through reactions such as the Paal-Knorr synthesis.
Introduction of the Triazinyl Group: : This involves the cyclization of appropriate precursors under controlled conditions, often using strong acids or bases.
Attachment of the Piperidinyl Group: : This step may require nucleophilic substitution or other coupling reactions.
Sulfone Formation: : This is achieved through oxidation reactions, often using reagents like sulfur dioxide or sulfonyl chlorides.
Methyl Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimizing the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions including:
Oxidation: : The compound can be oxidized at different points, especially at the thiophene ring or the sulfone group, using reagents like hydrogen peroxide or permanganates.
Reduction: : Reduction reactions might involve the hydrogenation of specific double bonds or reduction of the triazinyl ring using agents like lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the sulfone and ester groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: : Halogens, acids, bases, and organic solvents.
Major Products
Oxidation: : Oxidized derivatives at the thiophene or triazinyl rings.
Reduction: : Reduced forms of the triazinyl group.
Substitution: : Substituted thiophene or piperidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate finds applications across various domains:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: : Investigated for its potential as a biochemical probe due to its unique structure, which can interact with specific biological targets.
Medicine: : Explored for its pharmacological properties, potentially offering new therapeutic avenues for certain diseases.
Industry: : Utilized in the development of advanced materials, including polymers and catalysts, owing to its stability and functional versatility.
Wirkmechanismus
Molecular Targets and Pathways
The exact mechanism by which methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate exerts its effects depends on its application. In biological contexts, it may:
Interact with Enzymes: : Inhibiting or activating specific enzymes through binding interactions.
Modulate Signaling Pathways: : Affecting pathways such as signal transduction or gene expression by binding to receptors or transcription factors.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Comparing methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate with similar compounds can highlight its unique properties:
Similar Compounds
Methyl 2-(4-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-3-carboxylate.
Ethyl 3-((4-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate.
Unique Properties
Structural Uniqueness: : The specific arrangement of the triazinyl and piperidinyl groups.
Reactivity: : Distinct reactivity patterns due to the positioning of functional groups.
Applications: : Wider range of applications due to its specific binding interactions in biological systems.
This compound stands out not just for its complex structure, but also for its broad utility across scientific research and industrial applications. Its intricate synthesis, varied chemical reactions, and unique properties compared to similar compounds make it a subject of great interest.
Eigenschaften
IUPAC Name |
methyl 3-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S3/c1-25-16(22)14-12(5-9-27-14)28(23,24)19-6-2-10(3-7-19)20-15(21)13-11(17-18-20)4-8-26-13/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBWRJOOTCXFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2704466.png)
![[4-(4-Methylpiperazin-1-yl)phenyl]thiourea](/img/structure/B2704468.png)


![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2704477.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704479.png)

![5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2704483.png)
![Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2704484.png)
![2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2704487.png)

